molecular formula C12H12BrCl3O4 B2795222 2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate CAS No. 322765-94-6

2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B2795222
CAS No.: 322765-94-6
M. Wt: 406.48
InChI Key: PPKJHJLORFAYPZ-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is an organic compound with the molecular formula C12H12BrCl3O4 It is a derivative of acetic acid and is characterized by the presence of trichloroethyl, bromo, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate typically involves a multi-step reaction process. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane. This is followed by bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride under irradiation conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The trichloroethyl group can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as zinc dust in the presence of ammonium acetate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the trichloroethyl group can undergo reduction or elimination. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloroethyl 2-chloro-2-(3,4-dimethoxyphenyl)acetate
  • 2,2,2-Trichloroethyl 2-iodo-2-(3,4-dimethoxyphenyl)acetate
  • 2,2,2-Trichloroethyl 2-fluoro-2-(3,4-dimethoxyphenyl)acetate

Uniqueness

2,2,2-Trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate is unique due to the presence of the bromo group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2,2,2-trichloroethyl 2-bromo-2-(3,4-dimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrCl3O4/c1-18-8-4-3-7(5-9(8)19-2)10(13)11(17)20-6-12(14,15)16/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKJHJLORFAYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OCC(Cl)(Cl)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrCl3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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